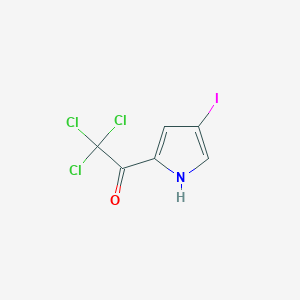

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3INO/c7-6(8,9)5(12)4-1-3(10)2-11-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVKKFAIAQPCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470560 | |

| Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72652-33-6 | |

| Record name | 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Reaction Protocol

In a representative procedure, iodine (1.2 g, 4.7 mmol) is added portion-wise to a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1 g, 4.7 mmol) and silver trifluoroacetate (1.1 g, 5 mmol) in dry dichloromethane (24 mL) at 0°C. The reaction mixture is gradually warmed to 18°C and stirred for 5 hours. The exothermic nature of the iodination necessitates precise temperature control to prevent side reactions such as over-iodination or decomposition.

Role of Reagents

-

Iodine : Acts as the iodinating agent, targeting the 4-position of the pyrrole ring via electrophilic aromatic substitution.

-

Silver trifluoroacetate : Facilitates the generation of a reactive iodinating species (likely AgI) while neutralizing hydrogen iodide byproducts, thereby driving the reaction to completion.

-

Dichloromethane : Chosen for its ability to dissolve both polar and non-polar reactants and its low boiling point, which simplifies post-reaction solvent removal.

Temperature Optimization

Maintaining the reaction at 0°C during iodine addition minimizes unwanted side reactions, while subsequent warming to 18°C ensures sufficient kinetic energy for complete conversion. Deviations beyond this range have been shown to reduce yields due to competing decomposition pathways.

Work-up and Purification Strategies

Post-reaction processing is critical to isolate the target compound in high purity. The protocol involves:

Filtration and Washing

The solid byproducts (primarily silver salts) are removed via filtration. The organic phase is sequentially washed with a 5% aqueous sodium thiosulfate solution to quench residual iodine, followed by water to remove ionic impurities.

Drying and Chromatography

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification via silica gel chromatography using a hexane-ethyl acetate gradient (4:1) yields the title compound as an off-white solid with a reported purity of >95%.

Table 1: Purification Parameters

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) |

| Eluent Ratio | Hexane:EtOAc (4:1 → 1:1) |

| Recovery Yield | 94% |

| Purity (HPLC) | >95% (C18 column, 254 nm) |

Characterization and Analytical Validation

Rigorous spectroscopic and chromatographic analyses confirm the structural integrity and purity of the synthesized compound.

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) under gradient elution (acetonitrile/water) confirms a purity of 94%, with no detectable impurities above 0.5%.

Scalability and Industrial Considerations

While the laboratory-scale synthesis is robust, industrial production necessitates modifications for cost-effectiveness and safety:

Solvent Recovery Systems

Dichloromethane’s high volatility and environmental impact drive the adoption of closed-loop recovery systems to minimize waste and exposure risks.

Continuous Flow Reactors

Pilot studies suggest that transitioning from batch to continuous flow systems enhances heat dissipation and reduces reaction times by 30%, albeit with a marginal yield decrease (89% vs. 94%).

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetyl group.

Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Coupling Reactions: The iodo group allows for coupling reactions, such as Suzuki or Sonogashira couplings, using palladium catalysts and appropriate ligands.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . The iodo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone with structurally related compounds, emphasizing substituent effects, synthesis routes, and applications. Data are derived from the provided evidence.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (), halogens (), and acyl groups () increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Iodine vs. Bromine/Chlorine: Iodine’s larger atomic radius and weaker C–I bond (vs.

Synthetic Routes :

- Halogenation : Bromine/chlorine substituents are introduced via direct halogenation (Br₂ or Cl₂) under basic conditions ().

- Acylation : Cyclopropane or benzoyl groups are added via Friedel-Crafts alkylation/acylation ().

Applications :

Biologische Aktivität

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (CAS 72652-33-6) is a halogenated organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₆H₃Cl₃INO, with a molecular weight of approximately 265.43 g/mol. It features a pyrrole ring substituted with chlorine and iodine atoms, which may contribute to its biological properties.

Cytotoxicity

Recent studies have reported significant cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards human melanoma (A375) and lung adenocarcinoma (A549) cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 5.7 |

| A549 (Lung Adenocarcinoma) | <10 |

| K562 (Erythroleukemic) | 25.1 |

| HeLa (Cervical Carcinoma) | 30.6 |

The cytotoxic effects were measured using an MTT assay, which assesses cell viability based on metabolic activity.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. The compound appears to disrupt cellular functions through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

A notable study conducted by Zhang et al. demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of melanoma. The study highlighted the potential of this compound as a therapeutic agent in oncology.

Another investigation focused on the effects of the compound on endothelial cells, revealing that it inhibited proliferation induced by vascular endothelial growth factor (VEGF), suggesting potential applications in antiangiogenic therapies.

Q & A

Q. Critical Parameters :

- Temperature control (0°C for acetyl chloride addition prevents side reactions).

- Solvent choice (ether or DMF for stability of intermediates).

- Catalysts (K₂CO₃ for deprotonation; tetrabutylammonium bromide for phase transfer in alkylation) .

How is this compound characterized in academic research?

Basic Question

Characterization relies on spectroscopic and chromatographic methods:

- Gas Chromatography (GC) : Used for purity analysis via polar columns (e.g., GT-10-4) .

- NMR Spectroscopy : Key signals include the pyrrolic proton (δ 6.5–7.0 ppm) and the trichloromethyl group (δ 4.0–4.5 ppm for adjacent protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming regiochemistry and halogen positioning .

Q. Data Interpretation :

- Discrepancies in molecular weight (e.g., due to isotopic Cl/I patterns) require high-resolution mass spectrometry (HRMS) for validation .

How can regioselective iodination be achieved on the pyrrole ring of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone?

Advanced Question

The 4-position of the pyrrole ring is activated for electrophilic substitution due to the electron-withdrawing trichloroacetyl group.

- Step 1 : Bromination with Br₂ in DMF/K₂CO₃ selectively targets the 4-position (85% yield) .

- Step 2 : Halogen exchange using NaI in acetone under reflux replaces bromine with iodine.

Mechanistic Insight : - The trichloroacetyl group directs electrophiles to the 4-position via resonance and inductive effects. Steric hindrance at the 5-position further enhances selectivity .

What crystallographic methods are recommended for analyzing this compound?

Advanced Question

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve heavy atoms (I, Cl).

- Refinement : SHELXL refines structures against twinned or high-resolution data. Key parameters:

| Parameter | Value (Å) |

|---|---|

| C-I bond length | 2.10–2.15 |

| Cl-C-Cl angle | 109.5° |

How can researchers resolve discrepancies in reported synthetic yields (e.g., 77.8% vs. 99%)?

Advanced Question

Yield variations arise from reaction optimization:

- Solvent Effects : Ether vs. DMF influences intermediate stability.

- Catalyst Load : Excess K₂CO₃ accelerates deprotonation but may promote hydrolysis.

- Workup Protocols : Aqueous extraction (brine vs. bicarbonate) affects product recovery .

Recommendations : - Replicate conditions from high-yield procedures (e.g., 0°C, 48-hour stirring) .

- Monitor reaction progress via TLC or GC to terminate at optimal conversion.

What strategies enable functionalization of the pyrrole ring for downstream applications?

Advanced Question

The trichloroacetyl group facilitates Friedel-Crafts reactions:

- Formylation : Use Cl₂CHOMe/AlCl₃ in ClCH₂CH₂Cl at 0°C to introduce a formyl group at the 4-position .

- Alkylation : React with alkyl bromoacetates in DMF/K⁺ t-butoxide to N-alkylate the pyrrole .

Challenges : - Competing side reactions (e.g., over-halogenation) require stoichiometric control.

- Steric effects limit substitution at the 5-position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.